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Compound of Interest

Compound Name: 2,4,6-Tribromopyrimidine

Cat. No.: B1331206 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and

reactivity of 2,4,6-tribromopyrimidine, a versatile heterocyclic compound with significant

potential in medicinal chemistry and materials science. This document is intended for

researchers, scientists, and professionals in drug development seeking detailed information on

this key chemical intermediate.

Chemical Properties and Structure
2,4,6-Tribromopyrimidine is a halogenated derivative of pyrimidine, characterized by the

presence of three bromine atoms at the 2, 4, and 6 positions of the pyrimidine ring. These

electron-withdrawing bromine atoms significantly influence the chemical reactivity of the

molecule, making it a valuable precursor for the synthesis of a wide range of functionalized

pyrimidine derivatives.

Table 1: Physicochemical Properties of 2,4,6-
Tribromopyrimidine
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Property Value Source

Molecular Formula C₄HBr₃N₂ --INVALID-LINK--

Molecular Weight 316.78 g/mol --INVALID-LINK--

Melting Point 108-113 °C [Various Suppliers]

Boiling Point
369.1 °C at 760 mmHg

(Predicted)
--INVALID-LINK--

Density 2.545 g/cm³ (Predicted) --INVALID-LINK--

Appearance
Off-white to yellow crystalline

powder
[Various Suppliers]

Table 2: Structural Identifiers for 2,4,6-
Tribromopyrimidine

Identifier Value

SMILES C1=C(N=C(N=C1Br)Br)Br

InChI InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H

Synthesis
While a definitive, detailed experimental protocol for the direct synthesis of 2,4,6-
tribromopyrimidine is not readily available in the reviewed literature, a plausible and

commonly employed method involves the bromination of a suitable pyrimidine precursor, such

as barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione). The synthesis of the analogous 2,4,6-

trichloropyrimidine from barbituric acid is well-documented and proceeds via reaction with

phosphorus oxychloride. A similar transformation using a brominating agent like phosphorus

oxybromide or a mixture of bromine and phosphorus pentabromide is a logical synthetic route.

Experimental Protocol: Hypothetical Synthesis of 2,4,6-
Tribromopyrimidine
Materials:
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Barbituric acid

Phosphorus oxybromide (POBr₃)

Inert solvent (e.g., high-boiling point ether)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend

barbituric acid in an excess of phosphorus oxybromide.

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The

reaction progress should be monitored by thin-layer chromatography (TLC).

After completion of the reaction (typically several hours), cool the mixture to room

temperature.

Carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus

oxybromide.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the effervescence ceases.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water

mixture) to afford 2,4,6-tribromopyrimidine as a crystalline solid.
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Spectroscopic Characterization (Predicted)
Specific experimental spectra for 2,4,6-tribromopyrimidine are not widely published.

However, based on the known spectroscopic properties of similar halogenated pyrimidines, the

following characteristics can be predicted.

Table 3: Predicted Spectroscopic Data for 2,4,6-
Tribromopyrimidine

Technique Predicted Data

¹H-NMR (CDCl₃, 500 MHz) δ ~7.5-8.0 ppm (singlet, 1H, H-5)

¹³C-NMR (CDCl₃, 125 MHz)
δ ~160-165 ppm (C2), δ ~155-160 ppm (C4,

C6), δ ~110-115 ppm (C5)

IR (KBr)

ν ~3100-3000 cm⁻¹ (C-H stretch), ~1550-1400

cm⁻¹ (C=C, C=N stretching), ~800-700 cm⁻¹ (C-

Br stretch)

Mass Spec. (EI)

m/z ~316, 318, 320, 322 (M⁺, isotopic pattern

for 3 Br atoms), fragment ions corresponding to

the loss of Br atoms.

Reactivity and Applications in Drug Development
The three bromine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic

substitution (SNAr) reactions. This reactivity makes 2,4,6-tribromopyrimidine a valuable

scaffold for the synthesis of polysubstituted pyrimidines. The positions C4 and C6 are generally

more reactive towards nucleophiles than the C2 position. This differential reactivity allows for

sequential and regioselective substitution, enabling the construction of complex molecular

architectures.

2,4,6-Tribromopyrimidine serves as a key building block in the synthesis of various

biologically active molecules, particularly in the development of kinase inhibitors. The

pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of

kinases.
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Logical Workflow: Synthesis of a Hypothetical Kinase
Inhibitor
The following diagram illustrates a logical workflow for the synthesis of a substituted

aminopyrimidine, a common scaffold in kinase inhibitors, starting from 2,4,6-
tribromopyrimidine.

Sequential Nucleophilic Aromatic Substitution
Further Functionalization

2,4,6-Tribromopyrimidine Intermediate_1

 1. Amine Nucleophile 1
 (e.g., Aniline derivative)

 Base, Solvent, Heat Final_Product

 2. Amine Nucleophile 2
 (e.g., Piperazine derivative)

 Base, Solvent, Heat Bioactive_Molecule e.g., Coupling Reaction

Click to download full resolution via product page

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This generalized scheme highlights the sequential displacement of bromine atoms with

different amine nucleophiles, a common strategy to introduce molecular diversity and tune the

pharmacological properties of the final compound. The remaining bromine atom can be used

for further functionalization, for instance, through cross-coupling reactions.

Conclusion
2,4,6-Tribromopyrimidine is a highly functionalized and reactive building block with significant

applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its

well-defined reactivity allows for the controlled synthesis of a wide array of substituted

pyrimidine derivatives. This guide provides a foundational understanding of its properties and

synthetic utility, aiming to facilitate its use in research and development.

To cite this document: BenchChem. [2,4,6-Tribromopyrimidine: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331206#2-4-6-tribromopyrimidine-chemical-
properties-and-structure]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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